molecular formula C7H12N2O2 B3357257 (6R)-1-Ethyl-6-methylpiperazine-2,3-dione CAS No. 71754-90-0

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione

Cat. No. B3357257
CAS RN: 71754-90-0
M. Wt: 156.18 g/mol
InChI Key: KIXBEOPGNRUBRA-RXMQYKEDSA-N
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Description

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione, also known as EMpD, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. EMpD has been shown to possess a wide range of pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including GABA, glutamate, and serotonin. (6R)-1-Ethyl-6-methylpiperazine-2,3-dione has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
(6R)-1-Ethyl-6-methylpiperazine-2,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and an increase in relaxation. (6R)-1-Ethyl-6-methylpiperazine-2,3-dione has also been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It also has a wide range of pharmacological properties, making it a useful tool for investigating the effects of different compounds on the brain. However, one limitation of using (6R)-1-Ethyl-6-methylpiperazine-2,3-dione in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. One area of interest is the development of new drugs based on the structure of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. Another area of interest is the investigation of the potential use of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione and its effects on the brain.

Scientific Research Applications

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological properties, including anticonvulsant, sedative, analgesic, and anxiolytic effects. (6R)-1-Ethyl-6-methylpiperazine-2,3-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(6R)-1-ethyl-6-methylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-3-9-5(2)4-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXBEOPGNRUBRA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CNC(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CNC(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667893
Record name (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione

CAS RN

71754-90-0
Record name (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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